Dibenz(a,h)anthracen-2-ol
CAS No.: 72007-85-3
Cat. No.: VC17620689
Molecular Formula: C22H14O
Molecular Weight: 294.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 72007-85-3 |
---|---|
Molecular Formula | C22H14O |
Molecular Weight | 294.3 g/mol |
IUPAC Name | naphtho[1,2-b]phenanthren-2-ol |
Standard InChI | InChI=1S/C22H14O/c23-18-10-9-15-6-8-17-11-20-16(12-21(17)22(15)13-18)7-5-14-3-1-2-4-19(14)20/h1-13,23H |
Standard InChI Key | HSRPWTYLHBXRIB-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C=C(C=C5)O |
Introduction
Structural and Chemical Properties of Dibenz(a,h)anthracen-2-ol
Parent Compound: Dibenz[a,h]anthracene
Property | Value |
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Molecular Formula | C<sub>22</sub>H<sub>14</sub> |
Melting Point | 262–265°C |
Boiling Point | 524°C |
Density | 1.282 g/cm³ |
Vapor Pressure | 2.78 × 10<sup>−12</sup> mmHg |
Water Solubility | 2.2 µg/L (25°C) |
Synthetic Strategies for Hydroxylated DBA Derivatives
Challenges in PAH Functionalization
Introducing functional groups like hydroxyls into PAHs is challenging due to their aromatic stability. Recent advances in directed C–H activation and cycloaddition chemistry offer pathways for regioselective functionalization. For instance, dibenz[a,j]anthracenes (structurally similar to DBA) have been synthesized via sequential C–H olefination and Diels–Alder cycloaddition . This method could theoretically be adapted to introduce hydroxyl groups by modifying precursor molecules or post-synthetic oxidation.
Proposed Route for Dibenz(a,h)anthracen-2-ol Synthesis
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C–H Olefination: Start with a cyclohexa-2,5-diene-1-carboxylic acid derivative to direct palladium-catalyzed olefination, forming a 1,3-diene intermediate .
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Cycloaddition: React the diene with a benzyne precursor to construct the angular PAH skeleton.
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Oxidative Aromatization: Use 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to aromatize the central ring while preserving the hydroxyl group .
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Hydroxylation: Introduce the hydroxyl group at position 2 via electrophilic substitution or enzymatic catalysis.
Environmental and Toxicological Behavior
Environmental Persistence
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Henry’s Law Constant: ~1.70 × 10<sup>−6</sup> atm·m³/mol (similar to DBA)
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Photodegradation Half-Life: <1 day in sunlight due to extended π-conjugation
Toxicity and Carcinogenicity
DBA is classified as a Group 2A carcinogen by the IARC, with demonstrated tumorigenicity in lung, liver, and skin tissues . Hydroxylated metabolites like diol epoxides are directly implicated in DNA adduct formation . While dibenz(a,h)anthracen-2-ol’s toxicity remains unstudied, structural analogs suggest potential mutagenic activity.
Table 2. Comparative Toxicity of DBA and Metabolites
Compound | Toxicity Profile |
---|---|
DBA | Carcinogenic (IARC 2A) |
DBA-3,4-diol-1,2-epoxide | Mutagenic, DNA-adduct formation |
Dibenz(a,h)anthracen-2-ol | Predicted mutagenicity |
Analytical Methods and Detection
Chromatographic Separation
PAHs are typically analyzed using HPLC with fluorescence detection. The Ascentis® Express PAH column achieves baseline separation of 18 PAHs in <20 minutes , a method adaptable to dibenz(a,h)anthracen-2-ol by optimizing mobile phase gradients.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) can confirm the molecular formula (C<sub>22</sub>H<sub>14</sub>O) and fragmentation patterns. For example, the parent ion [M+H]<sup>+</sup> at m/z 279.1014 and a characteristic loss of H<sub>2</sub>O (−18.0106 Da) would indicate hydroxylation.
Research Gaps and Future Directions
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Synthetic Validation: The proposed synthesis of dibenz(a,h)anthracen-2-ol requires experimental validation to assess yields and regioselectivity.
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Toxicokinetic Studies: In vitro assays (e.g., Ames test) are needed to evaluate mutagenicity.
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Environmental Monitoring: Develop sensitive LC-MS/MS methods to detect hydroxylated PAHs in environmental samples.
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